molecular formula C12H12FN3 B2587503 5-Fluoro-6-methyl-N-(3-methylphenyl)pyrimidin-4-amine CAS No. 2415555-25-6

5-Fluoro-6-methyl-N-(3-methylphenyl)pyrimidin-4-amine

Cat. No.: B2587503
CAS No.: 2415555-25-6
M. Wt: 217.247
InChI Key: ACHFVUUZKZFMNF-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-N-(3-methylphenyl)pyrimidin-4-amine: is a synthetic organic compound belonging to the pyrimidine class of heterocyclic compounds. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom at the 5-position, a methyl group at the 6-position, and a 3-methylphenyl group attached to the nitrogen at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methyl-N-(3-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Fluorine and Methyl Groups: Fluorination at the 5-position can be achieved using electrophilic fluorinating agents such as Selectfluor. Methylation at the 6-position can be carried out using methyl iodide in the presence of a base like potassium carbonate.

    N-Arylation: The final step involves the N-arylation of the pyrimidine core with 3-methylphenylamine. This can be accomplished using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluorine substituent, potentially leading to defluorination.

    Substitution: The fluorine atom at the 5-position can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 5-fluoro-6-methyl-N-(3-methylphenyl)pyrimidin-4-carboxylic acid.

    Reduction: Formation of 5-fluoro-6-methyl-N-(3-methylphenyl)pyrimidin-4-amine without the fluorine atom.

    Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-6-methyl-N-(3-methylphenyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties. This compound could be explored for similar activities, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-N-(3-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The methyl groups and the 3-methylphenyl moiety contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in DNA synthesis or repair, similar to other pyrimidine derivatives.

    Receptors: It could act on specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,4-diaminopyrimidine: Another fluorinated pyrimidine with potential antiviral activity.

    6-Methyl-2,4-diaminopyrimidine: A methylated pyrimidine known for its use in antifolate drugs.

    N-(3-Methylphenyl)pyrimidin-4-amine: A non-fluorinated analog with similar biological activities.

Uniqueness

5-Fluoro-6-methyl-N-(3-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its reactivity and potential as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-fluoro-6-methyl-N-(3-methylphenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c1-8-4-3-5-10(6-8)16-12-11(13)9(2)14-7-15-12/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHFVUUZKZFMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC(=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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